molecular formula C15H23O5P B14572068 Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate CAS No. 61408-52-4

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate

Cat. No.: B14572068
CAS No.: 61408-52-4
M. Wt: 314.31 g/mol
InChI Key: QFLUTIBQKCBLNG-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate is an organophosphorus compound with the molecular formula C11H15O5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is often used as a reagent in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of a heptyl halide with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the phosphite group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphonates with different oxidation states.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acids, reduced phosphonates, and substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl (2-oxo-3-phenoxyheptyl)phosphonate exerts its effects involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

Uniqueness

Dimethyl (2-oxo-3-phenoxyheptyl)phosphonate is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar phosphonates. This uniqueness makes it particularly useful in specific synthetic applications where the phenoxy group plays a crucial role.

Properties

CAS No.

61408-52-4

Molecular Formula

C15H23O5P

Molecular Weight

314.31 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-phenoxyheptan-2-one

InChI

InChI=1S/C15H23O5P/c1-4-5-11-15(20-13-9-7-6-8-10-13)14(16)12-21(17,18-2)19-3/h6-10,15H,4-5,11-12H2,1-3H3

InChI Key

QFLUTIBQKCBLNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CP(=O)(OC)OC)OC1=CC=CC=C1

Origin of Product

United States

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